molecular formula C8H13N3O2 B13551073 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B13551073
M. Wt: 183.21 g/mol
InChI Key: YBWMQNWPQIMNDL-UHFFFAOYSA-N
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Description

6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of nitrogen atoms in the ring structure makes this compound particularly interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step reactions. One common method involves the Bucherer-Bergs reaction, which includes the catalytic hydrogenation, oxidation, and cyclization of appropriate precursors . The reaction conditions are usually mild, and the process can be optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The key is to maintain the purity and consistency of the product while minimizing the production costs.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a wide range of functionalized spiro compounds.

Scientific Research Applications

6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific ring structure and the presence of an amino group. This makes it versatile for various chemical modifications and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

6-amino-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C8H13N3O2/c9-5-3-1-2-4-8(5)6(12)10-7(13)11-8/h5H,1-4,9H2,(H2,10,11,12,13)

InChI Key

YBWMQNWPQIMNDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)N)C(=O)NC(=O)N2

Origin of Product

United States

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